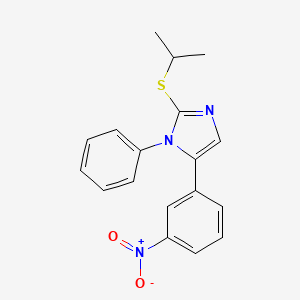
4-fluoro-3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-fluoro-3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is another method that can be used to synthesize aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” would be complex due to the presence of multiple functional groups and rings. The compound contains a thiophene ring, a benzenesulfonamide group, and a cyclopropyl group . The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. As mentioned earlier, the Suzuki–Miyaura coupling reaction could be one of the reactions involved in its synthesis . Other reactions could involve the protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen
COX-2 Inhibitory Activity
- The introduction of a fluorine atom in sulfonamide derivatives has been shown to preserve COX-2 potency and notably increase COX1/COX-2 selectivity. This enhancement in selectivity is crucial for the development of anti-inflammatory drugs, with specific compounds identified as potent, highly selective, and orally active COX-2 inhibitors, suggesting their potential in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Anticancer and Antimicrobial Activity
- Certain sulfonamide derivatives have been synthesized and tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase (CA) inhibitors. Some derivatives displayed interesting cytotoxic activities which could be crucial for further anti-tumor activity studies. Additionally, these compounds strongly inhibited human cytosolic isoforms hCA I and II, indicating their potential in cancer therapy (Gul et al., 2016).
Carbonic Anhydrase Inhibitory Effects
- The synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their inhibitory effects on carbonic anhydrase have been explored. These compounds demonstrated potent inhibition against hCA I and II isoenzymes, suggesting their potential application in treating disorders associated with dysregulated carbonic anhydrase activity (Gul et al., 2016).
Antimicrobial and Anticancer Properties
- Novel sulfonamides have been synthesized and evaluated for their antimicrobial and anticancer effects. Some compounds were identified as leaders in anticancer properties based on their Potency-Selectivity Expression (PSE) values. These findings suggest their consideration for development into new anticancer drug candidates (Gul et al., 2018).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been proven to be effective drugs in the current disease scenario . They are remarkably effective compounds both with respect to their biological and physiological functions .
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it. The Suzuki–Miyaura coupling reaction, which might be used in its synthesis, uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its therapeutic properties, as thiophene derivatives have been reported to possess a wide range of such properties . Additionally, new synthetic methods could be developed to improve the efficiency and environmental friendliness of its synthesis .
Eigenschaften
IUPAC Name |
4-fluoro-3-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S2/c1-11-9-12(4-5-13(11)16)21(18,19)17-10-15(6-7-15)14-3-2-8-20-14/h2-5,8-9,17H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPBWKQJJNTFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


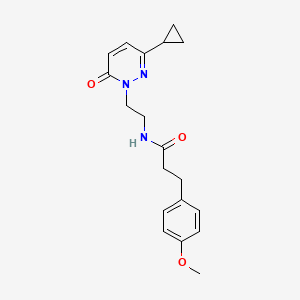
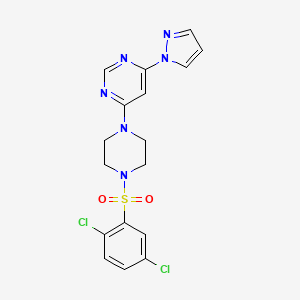
![Methyl 2-oxo-4-phenyl-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2653358.png)
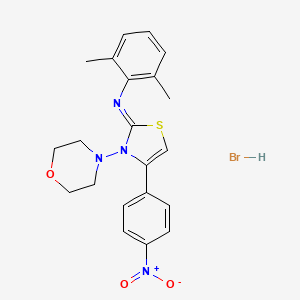
![2-((1H-indol-3-yl)thio)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2653361.png)
![5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2653362.png)
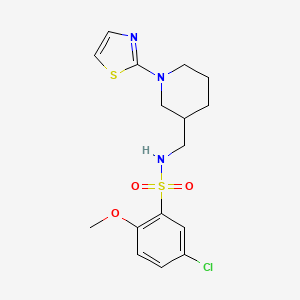
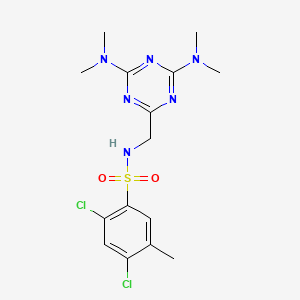
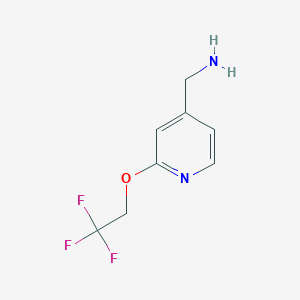
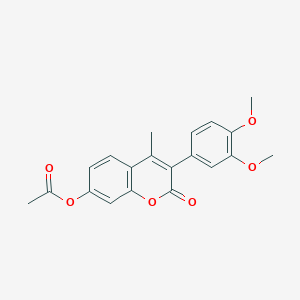
![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2653371.png)
